molecular formula C17H18N4OS B14376236 N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea CAS No. 89334-64-5

N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea

Cat. No.: B14376236
CAS No.: 89334-64-5
M. Wt: 326.4 g/mol
InChI Key: KGMITXMGYPQVCT-UHFFFAOYSA-N
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Description

N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea is a compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings. These compounds have shown significant biological and pharmacological activities, making them valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include the use of aldehydes, cyanogen bromide, or carbondisulphide in alkaline alcoholic solutions .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives, including N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea, involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole N-oxides, while reduction reactions may produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides. This allows them to inhibit various enzymes and disrupt biological processes, leading to their pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea include:

  • Thiabendazole
  • Albendazole
  • Mebendazole
  • Fenbendazole
  • Omeprazole
  • Lansoprazole

Uniqueness

What sets N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea apart from other benzimidazole derivatives is its unique combination of functional groups, which confer specific chemical and biological properties. This compound’s structure allows it to interact with different molecular targets and exhibit a range of pharmacological activities, making it a valuable compound for scientific research .

Properties

CAS No.

89334-64-5

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

1-[1-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)thiourea

InChI

InChI=1S/C17H18N4OS/c1-11(16-20-14-5-3-4-6-15(14)21-16)18-17(23)19-12-7-9-13(22-2)10-8-12/h3-11H,1-2H3,(H,20,21)(H2,18,19,23)

InChI Key

KGMITXMGYPQVCT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=S)NC3=CC=C(C=C3)OC

Origin of Product

United States

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